molecular formula C12H11N3O3S3 B10878242 N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B10878242
M. Wt: 341.4 g/mol
InChI Key: TVJDNPNVZCZHNV-UHFFFAOYSA-N
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Description

4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that contains a thiophene ring, a benzenesulfonamide group, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and the benzenesulfonamide group. The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources. The benzenesulfonamide group is usually prepared by sulfonation of benzene followed by amination. The final step involves coupling the thiophene ring with the benzenesulfonamide group under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N’-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea
  • N,N-diallyl-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide
  • ETHYL 4,5-DIMETHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-3-THIOPHENECARBOXYLATE

Uniqueness

4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11N3O3S3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H11N3O3S3/c13-21(17,18)9-5-3-8(4-6-9)14-12(19)15-11(16)10-2-1-7-20-10/h1-7H,(H2,13,17,18)(H2,14,15,16,19)

InChI Key

TVJDNPNVZCZHNV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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